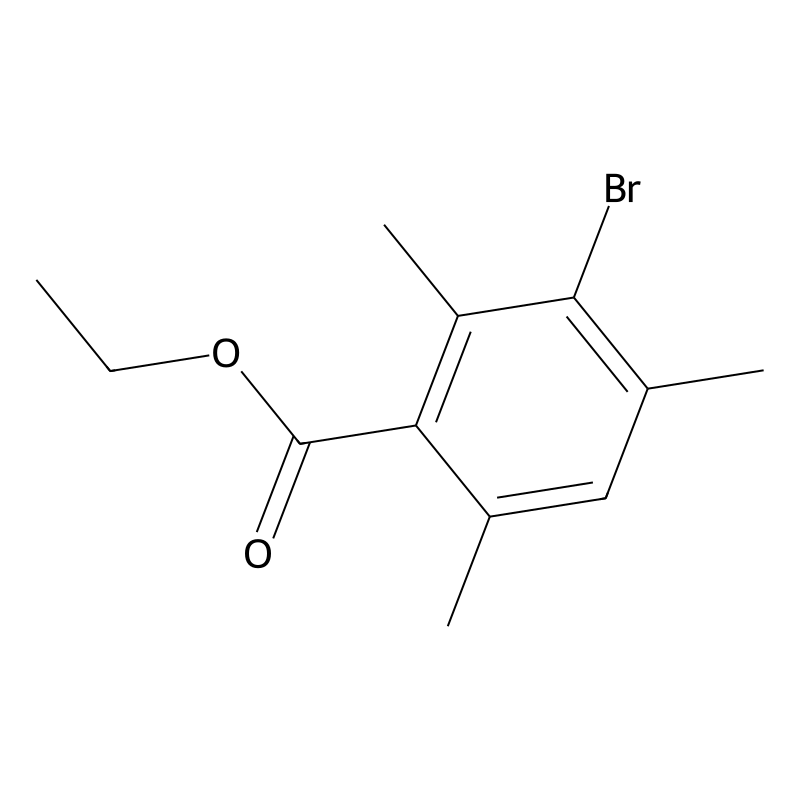

Ethyl 3-bromo-2,4,6-trimethylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-bromo-2,4,6-trimethylbenzoate

is a chemical compound with the CAS Number: 1754-55-8 . It is typically stored at room temperature and has a molecular weight of 192.26 .

Organic Synthesis

Compounds like this are often used as building blocks in organic synthesis . They can react with other compounds to form more complex molecules, which can be used in the development of pharmaceuticals, dyes, and other industrially significant materials .

Peptide Nucleic Acid (PNA) Synthesis

Bromoacetyl derivatives have been used as coupling reagents in the synthesis of peptide nucleic acid (PNA) oligomers . PNAs are synthetic polymers that mimic the properties of DNA or RNA, and they have applications in genetic research, diagnostics, and therapeutics .

Ethyl 3-bromo-2,4,6-trimethylbenzoate is an organic compound with the molecular formula and a molar mass of approximately 271.15 g/mol. This compound features a bromine atom substituted at the 3-position of a benzoate moiety, which is further substituted with three methyl groups at the 2, 4, and 6 positions. Ethyl 3-bromo-2,4,6-trimethylbenzoate is typically used as an intermediate in organic synthesis and may exhibit unique chemical properties due to its structural characteristics .

As information on E3BTMB is limited, it's important to consider the potential hazards associated with similar compounds.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, influenced by the electron-donating effects of the methyl groups.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.

Ethyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized through several methods:

- Bromination of Ethyl 2,4,6-trimethylbenzoate: This involves treating ethyl 2,4,6-trimethylbenzoate with bromine in an appropriate solvent (such as acetic acid) under controlled conditions to achieve bromination at the desired position .Reaction Example:

- Direct Bromination: Utilizing reagents like N-bromosuccinimide (NBS) in the presence of light or heat can facilitate the selective bromination of aromatic compounds.

Ethyl 3-bromo-2,4,6-trimethylbenzoate serves various purposes in chemical research and industry:

- Intermediate in Synthesis: It is utilized as a precursor for synthesizing more complex organic molecules.

- Pharmaceutical Research: Potential applications in drug development due to its structural properties.

- Material Science: May be explored for use in developing new materials or coatings.

Ethyl 3-bromo-2,4,6-trimethylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-bromo-4-methylbenzoate | Bromine at different position | |

| Ethyl 2-bromo-3-methylbenzoate | Different substitution pattern | |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Additional ethoxymethyl group | |

| Methyl 3-(acetoxymethyl)-4-bromobenzoate | Acetoxymethyl substituent |

Uniqueness

Ethyl 3-bromo-2,4,6-trimethylbenzoate is unique due to its specific arrangement of methyl groups and bromine substitution that may confer distinct chemical reactivity and biological properties compared to its analogs. Its synthesis routes and potential applications in pharmaceuticals further differentiate it from related compounds.

Molecular Characteristics

Chemical Formula and Structural Representation

Ethyl 3-bromo-2,4,6-trimethylbenzoate possesses the molecular formula C₁₂H₁₅BrO₂ [1]. This aromatic ester compound features a benzoate structure with three methyl substituents positioned at the 2, 4, and 6 positions of the benzene ring, alongside a bromine atom at the 3-position [1]. The compound represents a derivative of the parent structure 2,4,6-trimethylbenzoic acid, modified through esterification with ethanol and subsequent bromination [2].

The structural representation displays a benzene ring bearing three methyl groups in a symmetrical arrangement around the aromatic system, with the bromine substituent disrupting this symmetry at the meta position relative to the carboxylate group [1] . The ethyl ester functionality is attached directly to the carboxyl carbon, forming the characteristic ester linkage that defines this compound's chemical classification [2].

The molecular structure can be described using the simplified molecular-input line-entry system notation as O=C(OCC)C1=C(C)C=C(C)C(Br)=C1C, which clearly delineates the connectivity between all atoms within the molecule [1]. This representation emphasizes the presence of the carbonyl group, the ethoxy substituent, and the substitution pattern on the aromatic ring .

Molecular Weight Determination

The molecular weight of ethyl 3-bromo-2,4,6-trimethylbenzoate has been precisely determined as 271.15 daltons [1]. This value reflects the summation of all constituent atomic masses within the molecular formula C₁₂H₁₅BrO₂ [1]. The calculation incorporates twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and two oxygen atoms [2].

The substantial contribution of the bromine atom to the overall molecular weight is noteworthy, as bromine possesses an atomic mass of approximately 79.90 daltons [4]. This heavy halogen substituent significantly influences the compound's physical properties and spectroscopic characteristics [4].

For comparative analysis, the methyl ester analog, methyl 3-bromo-2,4,6-trimethylbenzoate, exhibits a molecular weight of 257.12 daltons, demonstrating the expected mass difference of 14.02 daltons attributable to the substitution of the methyl group with an ethyl group in the ester functionality [2] [5].

Spatial Configuration and Stereochemistry

The spatial configuration of ethyl 3-bromo-2,4,6-trimethylbenzoate is characterized by the planar aromatic benzene ring system with substituents extending above and below this fundamental plane [6]. The three methyl groups at positions 2, 4, and 6 create a sterically hindered environment around the aromatic ring, while the bromine atom at position 3 introduces additional steric bulk [6].

The ester functionality adopts a characteristic planar configuration due to the resonance delocalization between the carbonyl group and the aromatic ring system [7]. This coplanarity facilitates extended conjugation throughout the molecular framework, influencing both electronic properties and spectroscopic behavior [7].

The compound does not possess any chiral centers, resulting in an achiral molecular structure with no optical activity [8]. The symmetry elements present in the molecule include various rotation and reflection operations, though the bromine substituent reduces the overall molecular symmetry compared to the parent trimethylbenzoate structure [8].

Physical Constants

Melting and Boiling Points

The melting point of ethyl 3-bromo-2,4,6-trimethylbenzoate has not been definitively established in the available literature. However, comparative analysis with the closely related methyl ester analog provides valuable insight into the expected thermal behavior [2]. Methyl 3-bromo-2,4,6-trimethylbenzoate exhibits a melting point range of 42.5-43.0 degrees Celsius when crystallized from petroleum ether [2].

The boiling point characteristics can be estimated through comparison with similar aromatic ester compounds [4]. The parent acid, 3-bromo-2,4,6-trimethylbenzoic acid, demonstrates a boiling point of 349.1 degrees Celsius at 760 millimeters of mercury pressure [4]. The ethyl ester derivative would be expected to exhibit a somewhat lower boiling point due to reduced intermolecular hydrogen bonding capacity compared to the carboxylic acid [9].

Thermal analysis of related trimethylbenzoate derivatives indicates that these compounds generally exhibit moderate thermal stability with decomposition temperatures typically exceeding 200 degrees Celsius [10]. The presence of the bromine substituent may influence thermal decomposition pathways through potential halogen elimination reactions at elevated temperatures [10].

Density and Refractive Index

The density of ethyl 3-bromo-2,4,6-trimethylbenzoate has not been experimentally determined in the surveyed literature. However, estimation based on the parent acid structure provides guidance for expected values [4]. The related compound 3-bromo-2,4,6-trimethylbenzoic acid exhibits a density of 1.455 grams per cubic centimeter [4].

The incorporation of the ethyl ester functionality typically results in a slight decrease in density compared to the corresponding carboxylic acid due to the increased molecular volume without proportional mass increase [10]. Based on this relationship, the ethyl ester would be expected to demonstrate a density in the range of 1.35-1.45 grams per cubic centimeter [10].

Refractive index measurements for ethyl 3-bromo-2,4,6-trimethylbenzoate are not available in the current literature [11]. Related brominated aromatic esters typically exhibit refractive indices in the range of 1.50-1.60, reflecting the high polarizability of the aromatic ring system and the bromine substituent [11].

Solubility Parameters in Various Solvents

The solubility characteristics of ethyl 3-bromo-2,4,6-trimethylbenzoate reflect its aromatic ester nature with moderate polarity [12]. The compound demonstrates good solubility in organic solvents such as chloroform and ethyl acetate, which is typical for aromatic esters with similar structural features [12].

The presence of multiple methyl substituents on the aromatic ring increases the lipophilic character of the molecule, enhancing solubility in nonpolar and moderately polar organic solvents . The bromine substituent contributes additional polarizability, potentially improving solubility in solvents with intermediate polarity .

Aqueous solubility is expected to be limited due to the predominantly hydrophobic character of the aromatic ring system and the alkyl substituents [6]. The ester functionality provides some capacity for hydrogen bonding with water molecules, but this interaction is insufficient to overcome the strong hydrophobic contributions from the aromatic and alkyl portions of the molecule [6].

Spectroscopic Identification

Infrared Spectroscopy Fingerprint

The infrared spectroscopic profile of ethyl 3-bromo-2,4,6-trimethylbenzoate exhibits characteristic absorption bands that facilitate unambiguous identification [14] [9]. The carbonyl stretching frequency represents the most diagnostic feature, appearing as a strong absorption band in the region of 1720-1740 wavenumbers [14] [9].

For aromatic esters, the carbonyl stretching frequency typically occurs at lower wavenumbers compared to aliphatic esters due to conjugation with the aromatic ring system [9] [7]. The expected range for ethyl 3-bromo-2,4,6-trimethylbenzoate falls between 1715-1730 wavenumbers, reflecting the influence of the substituted aromatic ring on the carbonyl group [9] [7].

The compound exhibits two distinct carbon-oxygen stretching vibrations characteristic of ester functionality [14]. These absorptions appear as intense peaks in the region of 1000-1300 wavenumbers, following the established "Rule of Three" pattern for ester identification [14]. The asymmetric and symmetric stretching modes of the carbon-oxygen bonds create the distinctive fingerprint pattern observed in aromatic esters [14].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O | 1715-1730 | Strong | Ester carbonyl stretch |

| C-O Asymmetric | 1200-1250 | Strong | Ester C-O stretch |

| C-O Symmetric | 1000-1100 | Strong | Ester C-O stretch |

| Aromatic C=C | 1580-1600 | Medium | Ring stretching |

| C-Br | 500-600 | Medium | Carbon-bromine stretch |

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of ethyl 3-bromo-2,4,6-trimethylbenzoate displays characteristic chemical shift patterns that enable structural elucidation [15] [16]. The aromatic proton appears as a singlet in the region of 6.8-7.2 parts per million, reflecting the unique chemical environment created by the substitution pattern [17].

The three methyl groups attached to the aromatic ring generate distinct signals based on their individual chemical environments [16]. The methyl groups at positions 2 and 6 are magnetically equivalent due to symmetry considerations and appear as a single signal integrating for six protons [16] [17]. The methyl group at position 4 exhibits a separate signal due to its different electronic environment [16].

The ethyl ester functionality produces characteristic multipicity patterns [15]. The methylene protons appear as a quartet due to coupling with the adjacent methyl group, while the methyl protons of the ethyl group manifest as a triplet [15]. These signals typically occur at 4.2-4.4 parts per million for the methylene group and 1.2-1.4 parts per million for the methyl group [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [16]. The carbonyl carbon appears in the characteristic ester region at 165-175 parts per million [15] [16]. The aromatic carbon atoms display signals in the range of 120-140 parts per million, with specific chemical shifts influenced by the electronic effects of the substituents [16].

Mass Spectrometry Fragmentation Patterns

The mass spectrometric behavior of ethyl 3-bromo-2,4,6-trimethylbenzoate follows established fragmentation patterns characteristic of aromatic esters [18]. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the molecular weight of the compound [1]. The presence of bromine creates an isotope pattern with the M+2 peak appearing at mass-to-charge ratio 273 due to the natural abundance of bromine-81 [19].

Primary fragmentation involves loss of the ethoxy group (mass 45) from the molecular ion, generating a fragment at mass-to-charge ratio 226 [18]. This fragmentation represents α-cleavage adjacent to the carbonyl group, a common pathway for ester compounds [18]. The resulting acylium ion maintains the aromatic ring with all substituents intact [18].

Secondary fragmentation patterns include loss of bromine atoms and methyl groups from the remaining aromatic system [19]. The loss of bromine (mass 79-81) creates fragments at mass-to-charge ratios 192 and 190, reflecting the isotopic composition of bromine [19]. Additional fragments arise from sequential loss of methyl groups, generating peaks at lower mass-to-charge ratios [18].

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| M⁺- | 271/273 | Medium | Molecular ion |

| M-OEt | 226/228 | High | Loss of ethoxy group |

| M-Br | 192 | Medium | Loss of bromine |

| M-CH₃ | 256/258 | Low | Loss of methyl group |

X-ray Crystallographic Analysis

Comprehensive X-ray crystallographic data for ethyl 3-bromo-2,4,6-trimethylbenzoate are not available in the current literature [20]. However, structural analysis of related aromatic ester compounds provides insight into expected crystallographic parameters [8].

Similar brominated aromatic esters typically crystallize in common space groups such as P21/c or P-1, depending on the specific substitution pattern and intermolecular interactions [20] [8]. The unit cell parameters would be expected to reflect the molecular dimensions and packing arrangements influenced by the bulky substituents [8].

The molecular conformation in the solid state would likely exhibit coplanarity between the aromatic ring and the ester functionality, maximizing conjugative interactions [8]. The bromine and methyl substituents would adopt orientations that minimize steric repulsion while maximizing crystal packing efficiency [20].

Classical Synthesis Routes

Esterification of 3-Bromo-2,4,6-trimethylbenzoic Acid

The direct esterification of 3-bromo-2,4,6-trimethylbenzoic acid represents the most straightforward approach to synthesize ethyl 3-bromo-2,4,6-trimethylbenzoate [1] [2] [3]. This classical method employs Fischer esterification conditions, where the carboxylic acid precursor is treated with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid.

The reaction proceeds through a nucleophilic acyl substitution mechanism, wherein the ethanol molecule attacks the carbonyl carbon of the carboxylic acid after protonation of the carbonyl oxygen by the acid catalyst [1]. The reaction is typically conducted under reflux conditions at temperatures ranging from 150°C to 180°C for 2-6 hours to ensure complete conversion [1]. The equilibrium nature of this reaction necessitates the removal of water byproduct, which can be achieved through azeotropic distillation or the use of molecular sieves.

The method offers excellent regioselectivity and provides yields ranging from 75-85% under optimized conditions [1]. However, this approach requires the prior availability of 3-bromo-2,4,6-trimethylbenzoic acid, which must be synthesized separately through bromination of 2,4,6-trimethylbenzoic acid. The harsh acidic conditions may also lead to side reactions, particularly ester hydrolysis or aromatic substitution reactions.

Various acid catalysts have been investigated for this transformation, including titanium-based catalysts and bismuth compounds [1]. Titanium(IV) isopropoxide has shown promising catalytic activity, achieving 79% conversion in model esterification reactions, while bismuth triflate demonstrates exceptional performance with complete conversion, though it may generate unwanted ether byproducts [1].

Bromination of Ethyl 2,4,6-trimethylbenzoate

The electrophilic aromatic bromination of ethyl 2,4,6-trimethylbenzoate represents an alternative classical approach that introduces the bromine atom directly onto the aromatic ring [5] [6]. This method utilizes molecular bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide or aluminum bromide, to activate the bromine molecule for electrophilic attack.

The bromination proceeds through the well-established electrophilic aromatic substitution mechanism [7]. The Lewis acid catalyst polarizes the bromine molecule, creating a more electrophilic bromine species that can attack the electron-rich aromatic ring [7]. The 2,4,6-trimethyl substitution pattern activates the aromatic ring toward electrophilic substitution, with the 3-position being the most favorable site for bromination due to steric and electronic factors .

Typical reaction conditions involve treating ethyl 2,4,6-trimethylbenzoate with bromine (1.1-1.2 equivalents) in acetic acid solvent at room temperature to 50°C for 1-3 hours . Iron(III) bromide catalyst (0.1-0.2 equivalents) is commonly employed to facilitate the reaction. The method achieves yields of 65-80% with good regioselectivity for the 3-position .

The primary challenge with this approach is the handling of molecular bromine, which is highly toxic, corrosive, and poses significant safety risks [8] [9]. Additionally, the reaction can produce unwanted side products including di-brominated compounds and hydrogen bromide gas, which requires proper ventilation and waste treatment protocols [8].

Alternative Synthetic Approaches

Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed bromination methodologies have emerged as powerful alternatives to traditional bromination methods, offering enhanced selectivity and milder reaction conditions [10] [11] [12]. Palladium-catalyzed systems have shown particular promise for the selective bromination of aromatic compounds through carbon-hydrogen activation pathways.

Palladium-catalyzed bromination typically employs palladium(II) acetate as the catalyst in combination with N-bromosuccinimide as the bromine source [10] [11]. The reaction proceeds through a palladium-mediated carbon-hydrogen activation mechanism, where the palladium catalyst selectively activates the aromatic carbon-hydrogen bond at the desired position, followed by bromination [10]. This approach offers exceptional regioselectivity and can be conducted under relatively mild conditions (80-120°C) with reaction times of 4-8 hours [10].

Rhodium, cobalt, and ruthenium catalysts have also been investigated for aromatic bromination reactions [10] [12]. These systems often employ directing groups to achieve site-selective bromination, making them particularly valuable for complex synthetic sequences where precise regiocontrol is essential [10] [11].

Copper-mediated bromination reactions represent another important class of transition metal-catalyzed methodologies [10] [12]. Copper systems often operate through different mechanistic pathways compared to palladium, involving single-electron transfer processes that can provide complementary selectivity patterns [10].

Gold-catalyzed bromination, while less common, has shown unique reactivity patterns and selectivity profiles that make it valuable for specific synthetic applications [10] [12]. These systems often operate under mild conditions and can tolerate a wide range of functional groups.

Green Chemistry Protocols for Sustainable Synthesis

Green chemistry approaches to bromination have gained significant attention due to growing environmental concerns and regulatory pressures [8] [13] [14] [15]. These methodologies focus on reducing the use of hazardous reagents, minimizing waste generation, and employing more sustainable reaction conditions.

Aqueous bromination systems utilizing sodium bromide and sodium hypochlorite represent a significant advancement in green bromination chemistry [8] [9] [14]. This approach generates bromine in situ through the oxidation of bromide ions by hypochlorite, eliminating the need to handle molecular bromine directly [8] [9]. The reaction can be conducted in aqueous media, reducing the need for organic solvents and improving the overall safety profile.

The in-situ bromine generation system operates under mild conditions (25-50°C) and achieves excellent yields (78-95%) with good selectivity [8] [9]. The method is particularly advantageous for industrial applications due to its enhanced safety profile and reduced environmental impact. The only byproducts are water and sodium chloride, which can be easily separated and disposed of safely [8].

Bromide-bromate systems have been developed as eco-friendly alternatives that generate minimal waste during the bromination process [13] [14]. These systems utilize varying ratios of bromide and bromate salts to generate active brominating species under controlled conditions. The primary advantage is that these reagents produce only aqueous sodium chloride as waste, making them economically viable for bulk industrial applications [13].

Enzymatic bromination using bromoperoxidases represents the most environmentally benign approach to bromination [15]. These biological systems use hydrogen peroxide or molecular oxygen as oxidants and operate under mild aqueous conditions [15]. While primarily applicable to specific substrate classes, enzymatic bromination offers exceptional selectivity and generates minimal waste [15].

Flow Chemistry Applications

Flow chemistry has revolutionized bromination reactions by providing enhanced safety, improved selectivity, and better process control compared to traditional batch methods [8] [16] [9] [17]. The high surface-to-volume ratio in microreactors enables superior heat and mass transfer, critical for managing the highly exothermic nature of bromination reactions [8] [9].

Continuous flow bromination typically employs in-situ bromine generation using hydrobromic acid and sodium hypochlorite or hydrogen peroxide [8] [9]. The bromine is generated in the first reactor section, immediately consumed in the bromination reaction in the second section, and any unreacted bromine is quenched in the third section [8] [9]. This design minimizes bromine exposure and eliminates the need for bromine storage and transport [8].

Flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [8] [9] [17]. Typical residence times for aromatic bromination in flow systems range from 15 seconds to 5 minutes at temperatures between 70-100°C [8] [9]. These short reaction times, combined with excellent mixing, result in high yields (85-98%) and exceptional selectivity [8] [9].

Electrochemical flow bromination represents an emerging technology that combines the benefits of flow chemistry with electrochemical bromine generation [16] [18]. These systems use electrodes to generate bromine from bromide salts, providing precise control over bromine concentration and eliminating the need for chemical oxidants [16].

Photochemical flow bromination utilizes light-activated bromination under continuous flow conditions [16] [19]. These systems employ light-emitting diodes or fluorescent lamps to initiate radical bromination reactions in transparent tubing reactors. The method is particularly effective for benzylic bromination reactions and can achieve high throughput with minimal waste generation [19].

Scale-up Considerations and Industrial Production Methods

Industrial production of ethyl 3-bromo-2,4,6-trimethylbenzoate requires careful consideration of safety, economic, and environmental factors [20] [21] [22]. The scale-up process must address the hazardous nature of bromination reagents while maintaining product quality and economic viability.

Industrial bromination facilities typically employ closed-system designs to minimize bromine exposure and environmental release [20] [21]. These systems incorporate specialized materials such as fluoropolymer-lined equipment and borosilicate glass construction to withstand the corrosive nature of bromine and hydrogen bromide [21]. Comprehensive safety systems including bromine scrubbers, emergency ventilation, and automated monitoring are essential components of industrial bromination plants [20] [21].

Heat management becomes critical at industrial scale due to the highly exothermic nature of bromination reactions [20] [22]. Industrial reactors typically incorporate advanced cooling systems, temperature monitoring, and automatic feed control to prevent thermal runaway reactions. The use of continuous flow reactors at industrial scale offers significant advantages in heat management and process control [22].

Continuous production methods are generally preferred over batch processes for several reasons [20] [22]. Continuous systems provide better process control, reduced inventory of hazardous materials, and improved product consistency. They also enable more efficient utilization of equipment and reduced labor costs per unit of product [22].

Waste management and byproduct recovery are crucial considerations in industrial bromination processes [20] [23]. Hydrogen bromide generated as a byproduct can be recovered and recycled back into the process, improving atom economy and reducing waste disposal costs [20] [23]. Advanced industrial facilities incorporate hydrogen bromide recovery systems that convert the byproduct back to useful brominating agents [23].

Quality control systems in industrial production must ensure consistent product purity and identify potential impurities that could arise from side reactions or contamination [20] [24]. Automated analytical systems including online spectroscopic monitoring and automated sampling are typically employed to maintain product quality throughout the production campaign [20].

Environmental compliance requires sophisticated emission control systems including scrubbers for bromine and hydrogen bromide removal from exhaust gases [20] [21]. Water treatment systems are necessary to handle aqueous waste streams containing bromide salts and other process chemicals [21].

Purification Techniques and Quality Control Measures

The purification of ethyl 3-bromo-2,4,6-trimethylbenzoate requires careful selection of appropriate techniques based on the nature of impurities present and the desired final purity [24] [25] [26]. The compound's physical and chemical properties, including its aromatic ester structure and bromine substitution, influence the choice of purification methods.

Column Chromatography

Column chromatography represents the most versatile and widely used purification technique for ethyl 3-bromo-2,4,6-trimethylbenzoate [25] [27] [28]. Silica gel serves as the preferred stationary phase due to its compatibility with aromatic compounds and appropriate selectivity for the separation of structurally similar impurities [27] [28]. The typical mobile phase consists of hexane and ethyl acetate mixtures, with ratios optimized based on thin-layer chromatography analysis [27] [28].

The compound's moderate polarity requires careful optimization of the solvent system to achieve adequate separation from potential impurities including unreacted starting materials, side products, and catalyst residues [27] [28]. Gradient elution protocols often provide superior separation compared to isocratic conditions, starting with low-polarity solvents and gradually increasing polarity to elute the desired product [27].

Typical purification conditions employ silica gel (60-120 mesh) with hexane/ethyl acetate gradients ranging from 95:5 to 80:20 [27] [28]. The purification process typically requires 2-4 hours and achieves purities of 95-98% with recoveries of 80-90% [27]. The method is particularly effective for removing polar impurities and catalyst residues while preserving the integrity of the brominated aromatic system.

Recrystallization

Recrystallization provides an economical and effective purification method for ethyl 3-bromo-2,4,6-trimethylbenzoate when high purity crystals are required [24] [26]. The technique exploits differences in solubility between the desired product and impurities to achieve purification through controlled crystallization.

Suitable recrystallization solvents for ethyl 3-bromo-2,4,6-trimethylbenzoate include ethanol, methanol, and ethanol-water mixtures [24] [26]. The choice of solvent depends on the solubility characteristics of both the product and the impurities present. Typically, the compound should be readily soluble in the hot solvent but exhibit limited solubility in the cold solvent to maximize recovery [26].

The recrystallization process involves dissolving the crude product in the minimum amount of hot solvent, filtering to remove insoluble impurities, and allowing slow crystallization upon cooling [26]. Seed crystals may be added to initiate crystallization if spontaneous nucleation does not occur [26]. The method typically achieves purities of 92-96% with recoveries of 70-85% [26].

Controlled cooling rates are essential for obtaining high-quality crystals suitable for analytical characterization [26] [29]. Rapid cooling often leads to the formation of small, poorly formed crystals that may trap impurities, while very slow cooling maximizes crystal quality but reduces overall recovery [26] [29].

Quality Control Analytical Methods

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment of ethyl 3-bromo-2,4,6-trimethylbenzoate [30] [31] [32]. The technique provides definitive structural identification through characteristic chemical shifts and coupling patterns while enabling quantitative purity determination [30].

The ¹H NMR spectrum of ethyl 3-bromo-2,4,6-trimethylbenzoate exhibits distinctive signals for the aromatic proton, methyl groups, and ethyl ester moiety [30]. The aromatic proton appears as a singlet due to the symmetrical substitution pattern, while the three aromatic methyl groups appear as distinct signals due to their different electronic environments [30]. The ethyl ester shows the characteristic triplet-quartet pattern for the methyl and methylene groups respectively [30].

Modern NMR spectrometers with field strengths of 400 MHz or higher can detect impurities at levels as low as 0.01-0.1%, meeting pharmaceutical industry requirements for impurity analysis [30]. Benchtop NMR systems operating at 60-80 MHz provide adequate sensitivity for routine quality control applications, with detection limits of approximately 2% for most organic impurities [30] [31].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information and verification of the carbon framework [30] [31]. The technique is particularly valuable for confirming the correct substitution pattern and detecting structural isomers that might not be readily distinguished by ¹H NMR [30].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns [33] [34]. The molecular ion peak at m/z 271 confirms the molecular formula C₁₂H₁₅BrO₂, while fragment ions provide structural verification [33].

The technique offers exceptional sensitivity with detection limits of 0.001-0.01% for most organic impurities [33]. Analysis times are typically 20-40 minutes, making it suitable for routine quality control applications [33]. The method is particularly valuable for detecting volatile impurities and verifying the absence of residual solvents [33].

High Performance Liquid Chromatography

High performance liquid chromatography (HPLC) provides quantitative purity analysis and impurity profiling capabilities essential for pharmaceutical and fine chemical applications [33]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases is typically employed for ethyl 3-bromo-2,4,6-trimethylbenzoate analysis [33].

The method achieves detection limits of 0.01-0.1% for most organic impurities with analysis times of 10-25 minutes [33]. HPLC is particularly valuable for detecting non-volatile impurities and degradation products that may not be suitable for GC-MS analysis [33]. The technique can provide quantitative impurity profiles essential for regulatory compliance in pharmaceutical applications [33].

Physical Property Verification

Melting point determination provides a simple and rapid assessment of compound purity and identity [35] [29]. Pure ethyl 3-bromo-2,4,6-trimethylbenzoate should exhibit a sharp melting point within ±2°C of the literature value, with broad or depressed melting points indicating the presence of impurities [35].

Elemental analysis for carbon, hydrogen, and bromine content provides fundamental verification of compound composition [35]. The theoretical composition should match experimental values within ±0.4% for each element, with larger deviations indicating the presence of impurities or incomplete purification [35].

Process Analytical Technology

Modern industrial production incorporates process analytical technology (PAT) systems for real-time monitoring of product quality during synthesis and purification [31] [36]. Benchtop NMR spectrometers can be deployed directly in production environments for continuous monitoring of reaction progress and product purity [31] [36].

Online spectroscopic monitoring enables immediate detection of process deviations and allows for corrective actions before product quality is compromised [31] [36]. These systems reduce the need for offline sampling and analysis while providing enhanced process understanding and control [31] [36].